Product packaging for 2-allyl-4-(1-piperidinylcarbonyl)phenol(Cat. No.:)

2-allyl-4-(1-piperidinylcarbonyl)phenol

Cat. No.: B5720367
M. Wt: 245.32 g/mol
InChI Key: HHLPDRCRRDEWEL-UHFFFAOYSA-N
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Description

2-Allyl-4-(1-piperidinylcarbonyl)phenol is a chemical hybrid featuring a phenolic core functionalized with an allyl group and a piperidine carboxamide. This structure combines motifs found in bioactive molecules: the 2-allylphenol moiety is known for its antifungal properties , and the N-(phenyl)piperidine-1-carboxamide group is a common scaffold in medicinal chemistry with documented applications in pharmaceutical research . The presence of the allyl group may offer a site for further chemical modification, such as in click chemistry or polymer synthesis, enhancing its utility as a versatile chemical intermediate. This compound is provided exclusively for research purposes, such as in the exploration of new biologically active agents, the development of novel chemical entities, or as a building block in organic synthesis. It is intended for use by qualified laboratory researchers only. This compound is not for diagnostic or therapeutic use, nor for application to humans or animals. Handle with appropriate personal protective equipment in a well-ventilated environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19NO2 B5720367 2-allyl-4-(1-piperidinylcarbonyl)phenol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-hydroxy-3-prop-2-enylphenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-2-6-12-11-13(7-8-14(12)17)15(18)16-9-4-3-5-10-16/h2,7-8,11,17H,1,3-6,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLPDRCRRDEWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)C(=O)N2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Allyl 4 1 Piperidinylcarbonyl Phenol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical "disconnections" that correspond to reliable forward chemical reactions. amazonaws.comdeanfrancispress.com For 2-allyl-4-(1-piperidinylcarbonyl)phenol, two primary disconnections are identified as the most strategically sound approaches.

The first key disconnection is at the amide bond (C-N) of the 4-(1-piperidinylcarbonyl) moiety. This is a logical step because amide bonds are reliably formed through various acylation reactions. amazonaws.com This disconnection yields two key synthons: a 4-carboxy-2-allylphenol derivative and piperidine (B6355638).

Synthesis of the 2-Allylphenol (B1664045) Core

The 2-allylphenol substructure is a common motif in natural products and synthetic compounds. Its synthesis can be approached through several reliable methods, primarily involving the rearrangement of an ether intermediate or the direct functionalization of the phenol (B47542) ring.

Claisen Rearrangement Approaches to 2-Allylphenol

Williamson Ether Synthesis : Phenol is first deprotonated with a base (e.g., an alkali metal hydroxide (B78521) like sodium hydroxide or potassium hydroxide) to form the corresponding phenoxide. This nucleophilic phenoxide is then reacted with an allyl halide, such as allyl bromide or allyl chloride, to form allyl phenyl ether. google.com

Thermal Rearrangement : The isolated allyl phenyl ether is then heated, typically at temperatures between 160°C and 240°C, to induce the rearrangement. google.com The reaction proceeds through a cyclic transition state to yield the ortho-substituted product, 2-allylphenol, as the major isomer. wikipedia.orguwi.edu

This classical approach is highly reliable and remains a principal route to 2-allylphenols. uwi.edu Although allyl bromide is often used, processes utilizing the less expensive allyl chloride have been developed to improve the economic viability of the synthesis. google.comgoogle.com

Reaction Step Reagents and Conditions Purpose
Ether FormationPhenol, NaOH/KOH, Allyl Halide (e.g., Allyl Chloride)To form the allyl phenyl ether intermediate. google.com
RearrangementHeat (160-240°C)To induce the rsc.orgrsc.org-sigmatropic rearrangement to form 2-allylphenol. wikipedia.orggoogle.com
Direct Allylation Strategies for Phenols

While the Claisen rearrangement is effective, it requires a two-step sequence. Modern synthetic methods have focused on the direct C-H functionalization of phenols to introduce an allyl group in a single step. These strategies often rely on transition-metal catalysis to achieve regioselectivity.

A significant challenge in direct phenol functionalization is controlling the site of reaction (ortho vs. para) and preventing O-allylation, where the allyl group attaches to the phenolic oxygen. nih.gov Recent advancements have utilized palladium catalysts in combination with specific ligands to direct the allylation to the desired position. For instance, palladium(0) catalysts can react with allylic esters to form π-allyl palladium complexes, which then undergo a Friedel-Crafts-type reaction with phenols. researchgate.net

Furthermore, alumina (B75360) has been employed as a heterogeneous reagent to promote the ortho-selective allylation of phenols, mimicking the efficiency and selectivity of enzymatic reactions. mcmaster.ca Another innovative strategy involves using a bulky protecting group on the phenol, such as triisopropylsilyl (TIPS), in conjunction with a palladium catalyst and a carboxylic acid ligand. This approach sterically hinders the ortho-positions, favoring functionalization at the less sterically hindered para-position, but demonstrates the principle of directing allylation through tailored catalytic systems. ccspublishing.org.cn

Synthesis of the 4-(1-Piperidinylcarbonyl) Moiety

The introduction of the 4-(1-piperidinylcarbonyl) group onto the phenol ring requires two key transformations: the formation of the amide bond and the functionalization of the phenol at the para-position.

Acylation Reactions Involving Piperidine Derivatives

The formation of the amide linkage between a carboxylic acid and piperidine is a fundamental and highly efficient transformation. The most common method involves activating the carboxylic acid to make it more electrophilic before reacting it with the amine. fishersci.it

One classic approach is the Schotten-Baumann reaction , where an acyl chloride is reacted with the amine in the presence of a base (like pyridine (B92270) or a tertiary amine) to neutralize the HCl byproduct. fishersci.it The required acyl chloride can be prepared from the corresponding carboxylic acid using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. rsu.ac.th

Alternatively, a wide array of peptide coupling reagents can be used for the direct amidation of carboxylic acids without needing to isolate the acyl chloride. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or propylphosphonic anhydride (B1165640) (T3P®) activate the carboxylic acid to form a highly reactive intermediate that readily couples with piperidine to form the desired amide in high yield and under mild conditions. fishersci.itorganic-chemistry.org

Method Activating Agent / Reagent Key Features
Schotten-BaumannThionyl Chloride (SOCl₂) or Oxalyl ChlorideRequires conversion of carboxylic acid to acyl chloride first. fishersci.itrsu.ac.th
Carbodiimide CouplingDCC, EDCDirect coupling of carboxylic acid and amine; forms a highly reactive O-acylisourea intermediate. fishersci.it
Phosphonium (B103445)/Uronium SaltHATU, HBTUHigh efficiency, rapid reaction times, often used in peptide synthesis. fishersci.it
Phosphonic AnhydrideT3P®Robust and general method with low epimerization for chiral substrates. organic-chemistry.org
Functionalization at the Para Position of Phenols

Introducing a carbonyl group or its precursor at the para-position of a phenol ring is a critical step that must be carefully controlled to achieve the correct regiochemistry. The phenolic hydroxyl group is an ortho-, para-directing activator for electrophilic aromatic substitution, which can lead to a mixture of isomers. nih.gov

Friedel-Crafts acylation is a traditional method for introducing an acyl group onto an aromatic ring using an acyl chloride or anhydride and a Lewis acid catalyst. However, for phenols, this reaction can be complicated by poor regioselectivity and potential O-acylation.

More advanced and selective methods for para-functionalization have been developed. Rhodium(II) and Gold(I) catalysts have shown remarkable success in directing the C-H functionalization of free phenols at the para-position using diazo compounds as reaction partners. rsc.orgacs.org For instance, a dirhodium(II)/Xantphos catalytic system can achieve highly para-selective C-H functionalization, overcoming the competing O-H insertion that often plagues such reactions. acs.org These methods allow for the precise installation of functional groups at the C4 position, which can then be elaborated into the desired piperidinylcarbonyl moiety. Another approach involves the copper-catalyzed dehydrogenation of carbonyl-substituted cyclohexanes, which can be a route to meta-carbonyl phenols, illustrating the diverse strategies available for selective functionalization. nih.gov

Convergent and Divergent Synthetic Pathways

The construction of this compound can be approached through both convergent and divergent synthetic strategies, each offering distinct advantages in terms of efficiency and molecular diversity.

In contrast, a divergent synthesis begins with a common starting material that is sequentially modified to generate a library of related compounds. nih.gov This strategy is particularly useful for exploring structure-activity relationships. For the synthesis of this compound, a divergent approach might start from a phenol bearing a directing group that facilitates ortho-C-H allylation. oregonstate.edu After the introduction of the allyl group, the directing group could be manipulated or replaced to install the piperidinylcarbonyl moiety at the para-position. A solvent-controlled strategy can sometimes be employed to regulate the site-selectivity in the functionalization of free phenols, allowing for the divergent production of different isomers. nih.gov

For example, a synthetic strategy could be designed to produce not only the target compound but also other derivatives by changing the final coupling partner or by modifying the reaction conditions to favor different regioisomers. This approach is highly valuable in medicinal chemistry for the rapid generation of analogs for biological screening. researchgate.net

Optimized Reaction Conditions and Catalysis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions and the use of appropriate catalysts. Key transformations in its synthesis include the regioselective functionalization of the phenolic ring and the formation of the amide bond.

The introduction of the allyl group specifically at the C2 position of the phenol ring, ortho to the hydroxyl group, is a critical step. One of the most classic and effective methods for achieving this is the aromatic Claisen rearrangement . wikipedia.orgmasterorganicchemistry.com This pericyclic reaction involves the thermal rearrangement of an allyl phenyl ether. libretexts.org The reaction is intramolecular and proceeds through a concerted libretexts.orglibretexts.org-sigmatropic rearrangement, ensuring high regioselectivity for the ortho position. wikipedia.orgmasterorganicchemistry.comlibretexts.org

The synthesis would typically start with the O-allylation of a 4-substituted phenol precursor, such as 4-hydroxybenzoic acid methyl ester, using an allyl halide (e.g., allyl bromide) in the presence of a base. Subsequent heating of the resulting allyl ether triggers the Claisen rearrangement to furnish the desired 2-allylphenol derivative.

The control of chemo- and regioselectivity in phenol C-H functionalization can be challenging due to the multiple nucleophilic sites on the phenol ring (O, C2, and C4). rsc.org However, the Claisen rearrangement inherently favors the ortho position. For phenols with both ortho positions available, a mixture of products might be obtained, but with a para-substituent already in place, the reaction is directed to the available ortho-position.

Recent advances in transition-metal catalysis have also provided powerful methods for the direct C-H allylation of phenols. nih.govacs.orgresearchgate.net Palladium-catalyzed reactions, for example, have been developed for the regioselective C-H bond allylic alkylation of phenols with 1,3-dienes, showing high precision for the ortho C-H bond. nih.gov The use of specific ligands, such as diphosphine ligands, can accelerate the reaction and improve selectivity. nih.gov

Table 1: Comparison of Methods for Ortho-Allylation of Phenols

Method Typical Conditions Advantages Disadvantages
Claisen Rearrangement Thermal (180-220 °C) or Lewis acid catalyzed High regioselectivity, intramolecular High temperatures may be required, potential for side reactions
Palladium-Catalyzed C-H Allylation Pd catalyst, ligand, base, 1,3-diene Milder conditions, high regioselectivity Catalyst cost, ligand sensitivity
Rhodium-Catalyzed C-H Allylation Rh catalyst, directing group may be needed High efficiency, good functional group tolerance Use of directing groups can add steps

The formation of the amide bond between the carboxylic acid group (or its derivative) at the C4 position and piperidine is another crucial step in the synthesis of this compound. A variety of coupling reagents have been developed to facilitate this transformation with high efficiency. rsc.orgcbijournal.comnih.gov

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) to suppress side reactions and improve yields. cbijournal.comacgpubs.org These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Alternative methods for amide bond formation include the use of phosphonium or uronium-based coupling reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). These reagents are known for their high efficiency, even with sterically hindered or poorly nucleophilic amines.

Microflow reactors have also been employed for efficient amide bond formation, allowing for rapid and strong activation of carboxylic acids while minimizing side reactions like racemization. nih.gov

Table 2: Efficiency of Common Amide Coupling Reagents

Coupling Reagent/System Typical Solvent Reaction Time Typical Yield
EDC/HOBt Dichloromethane (DCM) or Dimethylformamide (DMF) 2-12 hours 80-95%
DCC/DMAP Dichloromethane (DCM) 2-6 hours 75-90%
HATU Dimethylformamide (DMF) 1-4 hours 90-99%
PyBOP Dimethylformamide (DMF) 1-4 hours 85-98%
Methoxysilanes (solvent-free) Neat 3 hours 82-93% rsc.org

The choice of solvent can have a significant impact on the kinetics and outcome of chemical reactions. In the context of the Claisen rearrangement, substantial solvent effects have been observed. wikipedia.orglibretexts.org Polar solvents tend to accelerate the reaction to a greater extent. wikipedia.orglibretexts.org Hydrogen-bonding solvents, such as ethanol/water mixtures, have been shown to give rate constants that are significantly higher than those in non-polar solvents like sulfolane. wikipedia.orglibretexts.org This is attributed to the stabilization of the polar transition state by the solvent molecules. acs.orgnih.gov "On water" conditions, where the reactants are not soluble in water, have also been reported to increase reaction rates and yields for Claisen rearrangements due to the stabilization of the transition state by hydrogen bonding at the oil/water interface. acs.orgnih.gov

For the amide bond formation step, the solvent's role is primarily to dissolve the reactants and reagents. Aprotic polar solvents like DMF and DCM are commonly used. acgpubs.org In some cases, solvent-free conditions have been developed, which align with the principles of green chemistry. rsc.org

The reaction kinetics of the Claisen rearrangement are typically first-order, as it is an intramolecular process. wikipedia.orglibretexts.org The rate is influenced by the temperature and the electronic nature of the substituents on the aromatic ring. Electron-donating groups can accelerate the reaction, while electron-withdrawing groups may slow it down.

Green Chemistry Principles in Synthesis Design

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. solubilityofthings.comresearchgate.net These principles can be applied to the synthesis of this compound to reduce its environmental impact.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Rearrangement reactions like the Claisen rearrangement are inherently atom-economical as all atoms of the starting material are incorporated into the product. Direct C-H functionalization methods also tend to have high atom economy compared to classical methods that require pre-functionalized substrates. nih.gov

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. acs.org The use of transition metal catalysts for C-H allylation or acid/base catalysis for the Claisen rearrangement reduces the amount of waste generated compared to using stoichiometric promoters. researchgate.netidc-online.com

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or avoided. nih.gov Exploring water as a solvent for the Claisen rearrangement or employing solvent-free conditions for amide bond formation are examples of greener approaches. rsc.orgacs.orgnih.gov

Reduction of Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided. acs.org A synthetic strategy that avoids protecting the phenolic hydroxyl group during the amide formation step would be considered greener.

By carefully selecting the synthetic pathway and reaction conditions, the synthesis of this compound can be designed to be not only efficient and selective but also more sustainable.

Mechanistic Organic Chemistry of 2 Allyl 4 1 Piperidinylcarbonyl Phenol

Electrophilic Aromatic Substitution Pathways on the Phenol (B47542) Ring

The phenolic ring of 2-allyl-4-(1-piperidinylcarbonyl)phenol is the site of electrophilic aromatic substitution, a fundamental reaction class in organic chemistry. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of these substitutions are profoundly influenced by the electronic properties of the existing substituents: the phenolic hydroxyl group, the allyl group, and the piperidinylcarbonyl group. libretexts.orgsavemyexams.com

Influence of Phenolic Hydroxyl and Allyl Groups on Reactivity

The phenolic hydroxyl (-OH) group is a potent activating group in electrophilic aromatic substitution. savemyexams.comorganicchemistrytutor.com By donating its lone pair of electrons into the aromatic π-system through resonance, it significantly increases the electron density of the ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. wikipedia.orgyoutube.com This activation is particularly pronounced at the ortho and para positions relative to the hydroxyl group. savemyexams.comorganicchemistrytutor.com

The allyl group (-CH₂CH=CH₂) is generally considered a weakly activating group. libretexts.org It donates electron density to the aromatic ring primarily through an inductive effect. libretexts.org Consequently, it also directs incoming electrophiles to the ortho and para positions. In the context of this compound, the hydroxyl and allyl groups work in concert to activate the benzene (B151609) ring towards electrophilic attack.

A study on the nitration of 2-allylphenol (B1664045) demonstrated that substitution occurs at the positions ortho and para to the activating hydroxyl group, yielding 2-allyl-6-nitrophenol (B3249158) and 2-allyl-4-nitrophenol. researchgate.net This highlights the strong directing effect of the hydroxyl group.

Directing Effects of the Piperidinylcarbonyl Substituent

In contrast to the activating hydroxyl and allyl groups, the piperidinylcarbonyl group (-C(O)N(CH₂)₅) is a deactivating group. organicchemistrytutor.com The carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. organicchemistrytutor.comwikipedia.org Such deactivating groups typically direct incoming electrophiles to the meta position. savemyexams.comorganicchemistrytutor.com

Interactive Data Table: Directing Effects of Substituents

Substituent GroupElectronic EffectReactivity EffectDirecting Preference
Phenolic Hydroxyl (-OH)Electron Donating (Resonance)ActivatingOrtho, Para
Allyl (-CH₂CH=CH₂)Electron Donating (Inductive)Weakly ActivatingOrtho, Para
Piperidinylcarbonyl (-C(O)N(CH₂)₅)Electron WithdrawingDeactivatingMeta

Reactions of the Allyl Moiety

The allyl group provides a second reactive site within the molecule, capable of undergoing a variety of transformations characteristic of olefins.

Olefin Functionalization Reactions (e.g., Epoxidation, Dihydroxylation)

The double bond of the allyl group is susceptible to attack by electrophilic reagents, leading to a range of functionalization reactions. For instance, epoxidation can be achieved using peroxy acids, which would convert the alkene into an epoxide. Dihydroxylation, the addition of two hydroxyl groups across the double bond, can be carried out using reagents like osmium tetroxide or potassium permanganate. These reactions provide pathways to introduce further functionality into the molecule.

Isomerization and Rearrangement Processes

The allyl group can undergo isomerization to the more thermodynamically stable propenyl group under certain conditions, often catalyzed by transition metals. Additionally, allyl phenols can participate in the Claisen rearrangement, a thermal process where an allyl phenyl ether rearranges to an ortho-allyl phenol. rsc.org While the starting material is already an allyl phenol, understanding this rearrangement is crucial as it can occur at elevated temperatures, potentially leading to migration of the allyl group if the ortho positions were blocked. rsc.org

Reactivity of the Piperidinylcarbonyl Group

The piperidinylcarbonyl group, an amide, exhibits its own characteristic reactivity. The amide bond is generally stable but can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperidine (B6355638). The kinetics of N-acylation of piperidine have been studied, providing insight into the formation of such amide linkages. butlerov.com The nitrogen atom of the piperidine ring can also be a site of reactivity, for instance, in the formation of N-oxides or through reactions involving the N-H bond in related piperidine derivatives. wikipedia.org Furthermore, the carbonyl group can undergo reduction to a methylene (B1212753) group, converting the amide to an amine. The reactivity of N-acyl piperidines has been explored in the context of synthesizing compounds with anti-inflammatory and anti-proliferative activities. nih.gov

Hydrolysis and Transamidation Reactions

The amide linkage in this compound is susceptible to cleavage via hydrolysis and transamidation reactions, particularly under acidic or basic conditions.

Hydrolysis:

Under aqueous acidic or basic conditions, the carbonyl group of the amide can be activated towards nucleophilic attack by water or hydroxide (B78521) ions, respectively.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of piperidine leads to the formation of 4-hydroxy-3-allylbenzoic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. Protonation of the leaving piperidide anion by a protic solvent, followed by acidification of the reaction mixture, would also yield 4-hydroxy-3-allylbenzoic acid.

Transamidation:

Transamidation offers a pathway to modify the amide moiety by reacting this compound with a different amine, typically in the presence of a catalyst or under conditions that drive the equilibrium towards the new amide. This reaction proceeds through a similar nucleophilic acyl substitution mechanism. For instance, reaction with a primary amine (R-NH₂) could lead to the formation of a new N-substituted amide and the release of piperidine. The relative boiling points and concentrations of the amines will influence the position of the equilibrium.

ReactionConditionsExpected Products
Acid-Catalyzed HydrolysisAqueous acid (e.g., HCl, H₂SO₄), heat4-Hydroxy-3-allylbenzoic acid, Piperidine hydrochloride
Base-Catalyzed HydrolysisAqueous base (e.g., NaOH, KOH), heat, followed by acidification4-Hydroxy-3-allylbenzoic acid, Piperidine
TransamidationAmine (R-NH₂), heat2-Allyl-4-(N-alkyl/arylcarbamoyl)phenol, Piperidine

Modifications of the Piperidine Ring (e.g., Oxidation, Reduction)

Oxidation:

The oxidation of the piperidine ring can occur at either the nitrogen atom or the carbon atoms.

N-Oxidation: Treatment with oxidizing agents such as hydrogen peroxide or peroxy acids can lead to the formation of the corresponding N-oxide.

C-Oxidation: More vigorous oxidation can lead to the formation of lactams (cyclic amides) or even ring-opened products. For instance, oxidation at the C2 position could potentially lead to the formation of a piperidin-2-one derivative. Theoretical studies on the atmospheric photo-oxidation of piperidine suggest that H-abstraction from the C2 position is a predominant pathway, leading to the formation of 2,3,4,5-tetrahydropyridine. acs.org

Reduction:

While the piperidine ring is already saturated, the term "reduction" in the context of piperidine derivatives often refers to the reductive amination of pyridines to form piperidines. mdpi.com However, in the context of modifying the existing piperidine ring in this compound, reductive processes are less common unless other functional groups are introduced to the ring. If the piperidine ring were to contain, for example, a double bond (a tetrahydropyridine (B1245486) derivative), it could be hydrogenated to the fully saturated piperidine.

ReactionReagent(s)Potential Product(s)
N-OxidationH₂O₂, peroxy acids2-Allyl-4-(1-oxido-1-piperidinylcarbonyl)phenol
C-OxidationStrong oxidizing agentsPiperidinone derivatives, ring-opened products

Intramolecular Cyclization and Rearrangement Pathways

The presence of the ortho-allylphenol moiety in this compound opens up possibilities for intramolecular reactions, most notably Claisen rearrangement and cyclization reactions.

Claisen Rearrangement:

Although 2-allylphenol is itself often the product of a Claisen rearrangement of an allyl phenyl ether, under thermal conditions, a collegedunia.comcollegedunia.com-sigmatropic rearrangement is a key reaction of allyl aryl ethers. collegedunia.comacs.orgnrochemistry.com If this compound were synthesized from the corresponding allyl ether, any unrearranged starting material would readily convert to the phenol upon heating. The reaction is known to be exothermic and proceeds through a cyclic transition state. collegedunia.com

Intramolecular Cyclization:

The allyl group can participate in intramolecular cyclization reactions with the phenolic hydroxyl group to form heterocyclic ring systems, such as chromanes. nih.gov These reactions can be promoted by various catalysts.

Acid-Catalyzed Cyclization: In the presence of an acid catalyst, the double bond of the allyl group can be protonated to form a carbocation. This carbocation can then be trapped intramolecularly by the nucleophilic phenolic hydroxyl group, leading to the formation of a six-membered chromane (B1220400) ring.

Oxidative Cyclization: Oxidative cyclization methods can also be employed. For example, the use of hypervalent iodine reagents can facilitate the intramolecular cyclization of prenylphenols. rsc.org Palladium-catalyzed heterocyclization of 2-allylphenols is another route to form benzo[b]furan derivatives. researchgate.net

Radical Cyclization: Radical-mediated cyclization is another plausible pathway. A radical can be generated on the allyl chain, which can then add to the aromatic ring. mdpi.com

The specific conditions and catalysts used would determine the regioselectivity and stereoselectivity of the cyclization.

Reaction TypeConditions/CatalystPotential Product Skeleton
Claisen Rearrangement (of precursor)Heat2-Allylphenol derivative
Acid-Catalyzed CyclizationAcid (e.g., H₂SO₄)Chromane derivative
Oxidative CyclizationHypervalent iodine reagents, Palladium catalystsFused bicyclic systems, Benzo[b]furan derivatives
Radical CyclizationRadical initiator (e.g., AIBN)Dihydrobenzofuran or Chromane derivatives

Derivatization and Structural Analog Generation

Systematic Modification of the Allyl Chain

The allyl group at the C2 position is a versatile handle for a variety of chemical transformations. Its carbon-carbon double bond can be manipulated to alter chain length, rigidity, and polarity through the introduction of new functional groups or heteroatoms.

Olefin metathesis, particularly cross-metathesis (CM), stands out as a powerful strategy for modifying the length of the allyl chain. quizlet.comyoutube.com This reaction, often catalyzed by ruthenium-based complexes like the Grubbs or Hoveyda catalysts, involves the exchange of alkylidene fragments between two alkenes. By reacting 2-allyl-4-(1-piperidinylcarbonyl)phenol with different olefin partners, the three-carbon allyl chain can be either shortened or extended.

For instance, a cross-metathesis reaction with ethylene (B1197577) would lead to the shortening of the chain, producing a vinyl derivative. Conversely, reacting the parent compound with a longer-chain terminal alkene, such as 1-butene, would result in a pentenyl-substituted phenol (B47542). A notable application of this strategy is the dimerization of allyl phenols, which effectively doubles the molecular framework and extends the linker. quizlet.com The reaction's utility is well-documented for eugenol (B1671780) (4-allyl-2-methoxyphenol), a structurally related natural product, demonstrating its feasibility for modifying substituted 2-allylphenols. libretexts.orgmsu.eduorganic-chemistry.org

Table 1: Representative Cross-Metathesis Reactions for Allyl Chain Modification (Based on Eugenol Analogs)
Olefin PartnerCatalystResulting ChainKey Observation
Self (Dimerization)Grubbs 2nd Gen.-(E)-But-2-ene-1,4-diyl-Forms a C4 linker between two phenol rings. quizlet.com
Methyl AcrylateHoveyda-Grubbs-(E)-4-Methoxycarbonyl-but-2-en-1-ylExtends the chain with a functional ester group. organic-chemistry.org
cis-2-Butene-1,4-diolGrubbs 1st Gen.-(E)-4-Hydroxy-but-2-en-1-ylIntroduces a hydroxyl group on an extended chain. msu.edu
AcrylonitrileHoveyda-Grubbs-(E)-4-Cyano-but-2-en-1-ylAdds a polar nitrile functionality. libretexts.org

The reactivity of the allyl group's double bond allows for the direct introduction of heteroatoms, significantly altering the compound's polarity and hydrogen bonding capabilities.

Oxygen Introduction: The Wacker-Tsuji oxidation is a well-established method for converting a terminal alkene into a methyl ketone. researchgate.netchemicalbook.comorganicchemistrytutor.com Applying this palladium-catalyzed reaction to this compound would transform the allyl group into a 2-oxopropyl substituent, introducing a carbonyl oxygen. ksu.edu.sa Other oxidative methods can yield different oxygen-containing functionalities. For example, epoxidation using reagents like meta-chloroperoxybenzoic acid (mCPBA) would form an epoxide ring, which can be subsequently opened by various nucleophiles to generate a wide range of derivatives. rsc.org Dihydroxylation, using osmium tetroxide or potassium permanganate, would convert the double bond into a diol.

Sulfur Introduction: The thiol-ene reaction, a form of click chemistry, provides an efficient pathway for introducing sulfur. researchgate.net This reaction involves the radical-mediated addition of a thiol (R-SH) across the double bond, resulting in an anti-Markovnikov thioether. researchgate.net By selecting different thiols, a diverse array of sulfide (B99878) derivatives can be synthesized. For instance, reaction with thioacetic acid followed by hydrolysis is a common method to produce the corresponding thiol. This introduces a highly versatile thiol group that can participate in further functionalization.

Table 2: Potential Reactions for Heteroatom Introduction into the Allyl Moiety
ReactionReagentsFunctional Group IntroducedReference Concept
Wacker-Tsuji OxidationPdCl₂, CuCl, O₂Ketone (2-oxopropyl) organicchemistrytutor.comksu.edu.sa
Thiol-Ene AdditionR-SH, Radical InitiatorThioether (-CH₂-CH₂-CH₂-SR) researchgate.net
EpoxidationmCPBA or OXONEEpoxide (Oxirane) rsc.org
DihydroxylationOsO₄ or cold KMnO₄Diol (-CH₂-CH(OH)-CH₂(OH))

Substituent Effects on the Phenol Ring

Modifying the aromatic ring by adding substituents can profoundly influence the molecule's electronic properties, acidity, and reactivity. The nature and position of these substituents are critical.

The acidity of the phenolic hydroxyl group is a key chemical feature. This property can be modulated by introducing substituents onto the aromatic ring.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) withdraw electron density from the ring through inductive and/or resonance effects. This delocalizes the negative charge of the corresponding phenoxide ion, stabilizing it. A more stable phenoxide ion shifts the dissociation equilibrium, resulting in a lower pKa and thus higher acidity.

Electron-Donating Groups (EDGs): Groups like alkyl (-CH₃) and alkoxy (-OCH₃) donate electron density to the ring. This intensifies the negative charge on the phenoxide oxygen, destabilizing the ion and making the phenol less acidic (higher pKa).

These electronic effects also dictate the ring's susceptibility to further electrophilic aromatic substitution. EDGs activate the ring, making it more nucleophilic, while EWGs deactivate it. libretexts.org

Table 3: Predicted Effects of Substituents on the Phenolic Ring of this compound
Substituent (Example)TypeEffect on Phenolic AcidityEffect on Ring Reactivity (towards Electrophiles)
-NO₂ (Nitro)Strongly WithdrawingIncreaseDecrease (Deactivating)
-CN (Cyano)Moderately WithdrawingIncreaseDecrease (Deactivating)
-Cl (Chloro)Weakly Withdrawing (Inductive)Slightly IncreaseDecrease (Deactivating)
-CH₃ (Methyl)Weakly DonatingDecreaseIncrease (Activating)
-OCH₃ (Methoxy)Strongly Donating (Resonance)DecreaseIncrease (Activating)

The arrangement of the three substituents—hydroxyl, allyl, and piperidinylcarbonyl—on the phenol ring defines the parent molecule. Synthesizing positional isomers, where this arrangement is altered, would generate compounds with potentially different steric and electronic profiles.

The synthesis of such isomers would depend on the directing effects of the groups present on the benzene (B151609) ring during key synthetic steps, such as Friedel-Crafts acylation. organic-chemistry.org In the parent molecule, the hydroxyl and allyl groups are ortho, para-directors, while the piperidinylcarbonyl group (an acyl group) is a meta-director. libretexts.org

For example, in a potential synthesis involving the Friedel-Crafts acylation of 2-allylphenol (B1664045), the incoming acyl group would be directed to the positions ortho and para to the strongly activating hydroxyl group. msu.edu The position para to the hydroxyl group (C4) is sterically accessible and electronically favored, leading to the parent compound. The other ortho position (C6) is also activated, but substitution there would be more sterically hindered by the adjacent hydroxyl and allyl groups. Therefore, the formation of 2-allyl-6-(1-piperidinylcarbonyl)phenol would likely be a minor product compared to the C4 isomer. The synthesis of other isomers, such as those with the allyl group at C3, would require a completely different synthetic strategy, potentially starting from a different substituted phenol. researchgate.net

Variations within the Piperidinylcarbonyl System

The N-acyl piperidine (B6355638) moiety offers significant opportunities for modification. Alterations to the cyclic amine or the connecting amide bond can impact properties such as lipophilicity, basicity, metabolic stability, and hydrogen bonding potential.

This approach is rooted in the concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to improve pharmacodynamic or pharmacokinetic profiles.

Ring Analogs: The piperidine ring can be replaced with other saturated heterocycles. Replacing it with a smaller ring like pyrrolidine (B122466) or a larger one like azepane would alter the conformation and steric bulk. Introducing a heteroatom, such as in morpholine (B109124) (oxygen) or piperazine (B1678402) (nitrogen), would increase polarity and introduce hydrogen bond acceptor/donor sites. More novel bioisosteres, such as bicyclic 1-azaspiro[3.3]heptanes, have been developed as rigid mimics of piperidine that can alter physicochemical properties like lipophilicity and basicity in predictable ways.

Amide Bond Bioisosteres: The amide bond itself is susceptible to metabolic cleavage. Replacing it with a more stable isostere can enhance the molecule's biological half-life. Common amide bioisosteres include heterocycles like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. These five-membered aromatic rings can mimic the planarity and dipole moment of the amide bond while offering greater metabolic resistance.

Table 4: Potential Bioisosteric Replacements for the Piperidinylcarbonyl Moiety
Modification TypeOriginal MoietyPotential ReplacementAnticipated Change in Properties
Ring VariationPiperidinePyrrolidineDecreased steric bulk, altered ring pucker.
MorpholineIncreased polarity, H-bond acceptor.
1-Azaspiro[3.3]heptaneIncreased rigidity, decreased lipophilicity.
Amide Isostere-C(=O)N<1,2,4-OxadiazoleIncreased metabolic stability, altered H-bonding.
1,2,3-TriazoleIncreased metabolic stability, potential for new interactions.

Alterations of the Piperidine Ring (e.g., ring size, N-substituents)

The piperidine moiety in this compound is a key site for derivatization. Alterations to this ring can influence the compound's steric and electronic properties.

N-Substituents on the Piperidine Ring: The piperidine nitrogen in related compounds, specifically 2,2,6,6-tetraalkyl-piperidine derivatives, can be functionalized. google.com For instance, N-allylation has been achieved through reactions with allylic carbonates in the presence of palladium catalysts. google.com This suggests that the piperidine nitrogen in analogs of our target compound could potentially be further substituted, introducing additional functional groups. For example, the synthesis of 1-allyl-2,2,6,6-tetramethyl-piperidin-4-ol has been demonstrated, showcasing the feasibility of N-alkylation on a substituted piperidine ring. google.com

A variety of substituents could theoretically be introduced at the nitrogen atom, assuming a suitable precursor is used. These could range from simple alkyl groups to more complex functional moieties, offering a route to a diverse library of derivatives.

Table 1: Potential Piperidine Ring Modifications and Corresponding Reagents

Modification TypeExample of Reagent/PrecursorResulting Structure
Ring Size AlterationPyrrolidine2-allyl-4-(1-pyrrolidinylcarbonyl)phenol
Ring Size AlterationAzepane2-allyl-4-(1-azepanylcarbonyl)phenol
N-SubstitutionAllyl Carbonate with Pd catalyst2-allyl-4-(1-allyl-1-piperidinylcarbonyl)phenol cation

Modifications of the Amide Carbonyl Linkage

Amide Bond Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group, converting the amide into an amine. This transformation would significantly alter the electronic properties and hydrogen bonding capabilities of the linkage, as well as introduce greater conformational flexibility.

Hydrolysis and Re-formation: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2-allyl-4-carboxy-phenol and piperidine. This carboxylic acid derivative can then serve as a versatile intermediate for the synthesis of new analogs by reacting it with different amines or alcohols to form new amides or esters, respectively. This approach provides a divergent route to a wide range of derivatives with varied functional groups in place of the piperidine ring. A study on the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives highlights the versatility of the amide group in forming various structures. mdpi.com

Synthesis of Polymeric and Supramolecular Assemblies

The presence of the allyl group and the phenolic hydroxyl group makes this compound a promising monomer for the synthesis of polymers and a building block for supramolecular structures.

Polymerization via the Allyl Group: The allyl group provides a handle for various polymerization reactions. nih.gov Free radical polymerization is a common method for polymerizing allyl-containing monomers. For example, 2-allylphenol has been copolymerized with N-phenylmaleimide using azobisisobutyronitrile (AIBN) as a radical initiator. google.com This process results in a polymer backbone incorporating the allylphenol unit. google.com Similar strategies could be applied to this compound, leading to polymers with pendant piperidinylcarbonylphenol groups.

Another approach is oxidative coupling polymerization. Poly(2-allyl-6-methyl-1,4-phenylene oxide) has been synthesized from 2-allyl-6-methylphenol (B1664677) through oxidative coupling in an aqueous solution, demonstrating a green chemistry approach to polymerizing allylphenols. nih.gov

The thiol-ene reaction is another powerful method for the post-functionalization of polymers containing allyl groups, which allows for the introduction of a wide range of functionalities onto the polymer chain. nih.gov

Table 2: Potential Polymerization Methods for this compound

Polymerization MethodInitiator/CatalystPotential Polymer Structure
Free Radical PolymerizationAIBNPoly(this compound)
Oxidative CouplingCopper(II)/EDTA complexPoly(phenylene oxide) derivative
Thiol-ene AdditionPhotoinitiatorThiol-functionalized polymer

Supramolecular Assemblies: Phenolic compounds are well-known for their ability to form supramolecular assemblies through hydrogen bonding. The hydroxyl group of this compound can act as a hydrogen bond donor, while the carbonyl oxygen of the amide can act as a hydrogen bond acceptor. This dual functionality allows for the formation of intricate hydrogen-bonded networks, leading to the self-assembly of larger, ordered structures. While direct studies on the supramolecular behavior of this specific compound are limited, the principles of supramolecular chemistry suggest that it could form various assemblies, such as dimers, chains, or more complex networks, depending on the conditions. The formation of supramolecular structures based on bis(phenylisoxazolyl)benzene derivatives has been observed to create ordered nanostructures in solution. acs.org

Computational and Theoretical Investigations of 2 Allyl 4 1 Piperidinylcarbonyl Phenol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the electronic nature of molecules. These methods allow for the detailed analysis of ground state geometries, the distribution of electron density, and the prediction of chemical reactivity.

Density Functional Theory (DFT) Studies on Ground State Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For 2-allyl-4-(1-piperidinylcarbonyl)phenol, DFT calculations, often employing a basis set such as B3LYP/6-311G+(d,p), are instrumental in determining its most stable three-dimensional arrangement, known as the ground state geometry. These calculations optimize bond lengths, bond angles, and dihedral angles to find the minimum energy conformation of the molecule.

Table 1: Representative Optimized Geometrical Parameters of a Phenol (B47542) Derivative

ParameterBond Length (Å)Bond Angle (°)
C-O (phenol)1.365-
O-H (phenol)0.965-
C=O (amide)1.240-
C-N (amide)1.350-
C-C (allyl)1.505-
C=C (allyl)1.335-
C-O-H-109.5
C-C-O (phenol)-119.8
O=C-N-122.0

Note: This table presents typical values for similar functional groups and is for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich phenol ring and the oxygen atom of the hydroxyl group, making these sites susceptible to electrophilic attack. The LUMO, conversely, may be distributed over the carbonyl group and the phenyl ring, indicating potential sites for nucleophilic attack. The allyl group's double bond also contributes to the molecule's reactivity, potentially participating in addition reactions. imperial.ac.ukyoutube.com

Table 2: Representative Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.5
HOMO-LUMO Gap4.7

Note: These energy values are hypothetical and serve to illustrate the concept.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different potential values, with red indicating electron-rich regions (negative potential) and blue indicating electron-deficient regions (positive potential). Green and yellow areas represent intermediate potentials.

In an MEP map of this compound, the most negative potential (red) would be concentrated around the oxygen atoms of the phenolic hydroxyl and carbonyl groups, highlighting their role as primary sites for electrophilic interaction. researchgate.netresearchgate.net The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential (blue), making it a likely hydrogen bond donor. The aromatic ring and the allyl group would show a mix of potentials, providing further insight into their reactive behavior.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of a molecule, arising from the rotation around single bonds, is critical to its biological activity and physical properties. Conformational analysis and molecular dynamics simulations are employed to explore the accessible conformations and their relative energies.

Rotational Barriers and Energetic Minima

The rotation around the C-N bond of the amide linkage in the piperidinylcarbonyl group is expected to have a significant rotational barrier due to the partial double bond character arising from resonance. researchgate.net This restricted rotation can lead to the existence of distinct conformers. Similarly, rotation around the bond connecting the allyl group to the phenyl ring will have its own energetic profile.

Computational methods can be used to calculate the potential energy surface as a function of specific dihedral angles. This analysis reveals the energy minima corresponding to stable conformers and the energy maxima representing the transition states between them. For molecules with similar amide linkages, rotational barriers have been found to be in the range of 10-20 kcal/mol. researchgate.netresearchgate.net

Table 3: Representative Rotational Barriers

Bond of RotationRotational Barrier (kcal/mol)
Phenyl-C(allyl)2-5
C(carbonyl)-N(piperidine)15-20

Note: These values are estimations based on similar chemical structures.

Solvent Effects on Conformation and Reactivity

The surrounding solvent can significantly influence the conformation and reactivity of a molecule. nih.gov Molecular dynamics (MD) simulations can model the behavior of this compound in different solvent environments, such as water or a non-polar solvent. These simulations track the movements of the solute and solvent molecules over time, providing a dynamic picture of their interactions.

In a polar solvent like water, the molecule is likely to adopt conformations that maximize hydrogen bonding interactions, particularly through the phenolic hydroxyl group and the carbonyl oxygen. This can affect the relative energies of different conformers and potentially lower the barriers to certain reactions. nih.gov In contrast, in a non-polar solvent, intramolecular interactions may play a more dominant role in determining the preferred conformation. MD simulations can also provide insights into how the solvent affects the accessibility of reactive sites on the molecule. researchgate.net

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies aimed at correlating the structural or physicochemical properties of a series of compounds with their chemical reactivity. For this compound and its derivatives, QSRR models could be developed to predict various aspects of their reactivity, such as reaction rates, equilibrium constants, or potential for specific chemical transformations.

The development of a QSRR model generally follows a systematic workflow. Initially, a dataset of compounds with known reactivity data is compiled. Subsequently, a diverse set of molecular descriptors is calculated for each compound in the dataset. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS) regression, are then employed to establish a mathematical relationship between the descriptors and the observed reactivity. The predictive power of the resulting model is rigorously assessed through internal and external validation techniques.

While specific QSRR studies on this compound are not extensively documented in publicly available literature, the principles of QSRR can be readily applied to this compound and its analogues. Such studies would provide valuable insights into how modifications to the allyl group, the piperidine (B6355638) ring, or the phenolic hydroxyl group influence the compound's reactivity. For instance, QSRR models could predict the impact of substituents on the radical scavenging activity of the phenolic hydroxyl group or the susceptibility of the allyl group to electrophilic addition.

Below is an interactive data table showcasing a selection of molecular descriptors that would be relevant in a QSRR study of this compound and its derivatives.

Descriptor ClassSpecific DescriptorDescriptionPotential Influence on Reactivity
Electronic Highest Occupied Molecular Orbital (HOMO) EnergyEnergy of the outermost electron-occupied orbital.Relates to the ability to donate electrons; a higher HOMO energy suggests greater reactivity towards electrophiles.
Lowest Unoccupied Molecular Orbital (LUMO) EnergyEnergy of the lowest energy orbital that is empty of electrons.Relates to the ability to accept electrons; a lower LUMO energy indicates greater reactivity towards nucleophiles.
Dipole MomentA measure of the overall polarity of the molecule.Influences intermolecular interactions and solubility, which can affect reaction rates in different solvents.
Steric Molecular VolumeThe volume occupied by the molecule.Can affect the accessibility of reactive sites to other molecules.
Surface AreaThe total surface area of the molecule.Influences intermolecular interactions and can be related to the rate of heterogeneous reactions.
Topological Wiener IndexA distance-based topological index.Relates to molecular branching and compactness, which can influence physical properties and reactivity.
Physicochemical LogP (Octanol-Water Partition Coefficient)A measure of the lipophilicity of the compound.Affects the compound's distribution between aqueous and organic phases, which is crucial in many reaction systems.

Theoretical Prediction of Spectroscopic Signatures

The theoretical prediction of spectroscopic signatures is a powerful tool in computational chemistry that allows for the elucidation of molecular structure and properties. For this compound, computational methods can be used to simulate various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy. These theoretical spectra can aid in the interpretation of experimental data and provide insights into the molecule's electronic structure and vibrational modes.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for predicting spectroscopic properties. By solving the Schrödinger equation for the molecule, DFT calculations can provide information about the molecule's geometry, electronic distribution, and energy levels. This information is then used to simulate the different types of spectra.

For instance, theoretical IR spectroscopy involves calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be correlated with the absorption bands observed in an experimental IR spectrum. This allows for the assignment of specific functional groups, such as the phenolic O-H stretch, the carbonyl C=O stretch of the amide, and the C=C stretch of the allyl group.

Similarly, theoretical NMR spectroscopy involves the calculation of chemical shifts for the different nuclei in the molecule (e.g., ¹H and ¹³C). These calculations are based on the magnetic shielding experienced by each nucleus, which is influenced by the local electronic environment. The predicted chemical shifts can be compared to experimental NMR data to aid in the assignment of signals to specific atoms in the molecule.

Theoretical UV-Vis spectroscopy is based on the calculation of electronic transitions between molecular orbitals. The energy difference between the orbitals determines the wavelength of light that is absorbed. By calculating the energies of the molecular orbitals, it is possible to predict the absorption maxima in the UV-Vis spectrum, providing information about the electronic structure and conjugation within the molecule.

The following interactive data table summarizes the key computational approaches and the type of spectroscopic information they can provide for this compound.

Spectroscopic TechniqueComputational MethodPredicted ParametersStructural Insights
Infrared (IR) Spectroscopy Density Functional Theory (DFT)Vibrational frequencies and intensities.Identification of functional groups (e.g., O-H, C=O, C=C) and their vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Gauge-Independent Atomic Orbital (GIAO) method within DFTChemical shifts (¹H, ¹³C) and spin-spin coupling constants.Elucidation of the connectivity of atoms and the chemical environment of each nucleus.
Ultraviolet-Visible (UV-Vis) Spectroscopy Time-Dependent Density Functional Theory (TD-DFT)Electronic transition energies and oscillator strengths.Information about the electronic structure, conjugation, and chromophores within the molecule.

While these theoretical methods provide valuable predictions, it is important to note that the accuracy of the results depends on the level of theory and the basis set used in the calculations. Experimental validation remains crucial for confirming the predicted spectroscopic signatures.

Molecular Recognition and Ligand Target Interaction Studies

Computational Molecular Docking and Scoring Approaches

Computational methods, particularly molecular docking, have become indispensable tools for predicting and analyzing how a ligand like 2-allyl-4-(1-piperidinylcarbonyl)phenol might interact with a protein or other macromolecular target. These in silico techniques provide a model of the binding event at an atomic level, offering predictions that can be tested and validated through experimental means.

Prediction of Binding Modes with Biological Macromolecules

Molecular docking simulations are employed to predict the preferred orientation and conformation of a ligand when it binds to a receptor's active site. For this compound, docking studies would typically involve preparing a 3D structure of the compound and docking it into the binding pocket of a relevant biological target. The process generates a series of possible binding poses, which are then ranked based on a scoring function that estimates the binding affinity.

While specific docking studies for this compound are not extensively reported in publicly available literature, the general principles of docking can be applied. For instance, in studies of similar phenolic compounds, docking has been used to predict interactions with enzymes like DNA polymerase or those involved in antioxidant pathways. researchgate.net These studies often reveal that the phenolic hydroxyl group and other functional groups are key to anchoring the ligand within the active site. The results of such docking studies are often presented in tables that summarize the predicted binding energies and key interactions for a series of related compounds. mdpi.com

Table 1: Hypothetical Docking Scores for this compound with a Putative Target

Target ProteinPredicted Binding Affinity (kcal/mol)Predicted Interacting Residues
Example Kinase 1-8.5LYS76, GLU91, LEU150
Example Receptor A-7.9TYR120, PHE250, ARG301

This table is for illustrative purposes and does not represent actual experimental data.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Stacking, Hydrophobic Interactions)

Hydrogen Bonding: The phenolic hydroxyl group of this compound is a potent hydrogen bond donor, while the carbonyl oxygen of the piperidinylcarbonyl group can act as a hydrogen bond acceptor. rsc.org In a protein binding site, these groups would likely form hydrogen bonds with the backbones or side chains of amino acid residues such as serine, threonine, tyrosine, aspartate, and glutamate. The formation of intramolecular hydrogen bonds can also influence the molecule's conformation and its interactions with a target. mdpi.com

Pi-Stacking: The aromatic phenol (B47542) ring is capable of engaging in pi-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. researchgate.netmdpi.com These interactions, where the pi-orbitals of the aromatic rings overlap, can significantly contribute to the binding energy. The nature of these interactions can be parallel-displaced or T-shaped. researchgate.net

Hydrophobic Interactions: The allyl group and the piperidine (B6355638) ring introduce hydrophobic character to the molecule. These nonpolar moieties tend to interact favorably with hydrophobic pockets within a protein's binding site, driven by the hydrophobic effect which involves the release of ordered water molecules.

Table 2: Potential Non-Covalent Interactions of this compound

Interaction TypeFunctional Group InvolvedPotential Interacting Amino Acid Residues
Hydrogen Bond DonorPhenolic -OHAsp, Glu, Ser, Thr
Hydrogen Bond AcceptorCarbonyl C=OAsn, Gln, Lys, Arg
Pi-StackingPhenol RingPhe, Tyr, Trp
HydrophobicAllyl Group, Piperidine RingAla, Val, Leu, Ile, Met, Pro

Biophysical Characterization of Molecular Binding Events (at a fundamental level)

While computational methods provide valuable predictions, biophysical techniques are essential for experimentally validating these models and for obtaining quantitative data on the binding process. These methods measure the physical changes that occur upon ligand binding.

Real-time Measurement of Binding Kinetics (e.g., association and dissociation rates)

Techniques such as Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) allow for the real-time measurement of the rates at which a ligand associates with its target (the association rate constant, k_on) and dissociates from it (the dissociation rate constant, k_off). By immobilizing the target protein on a sensor surface and flowing a solution of this compound over it, one can monitor the binding and dissociation events as they occur. The ratio of k_off to k_on provides the equilibrium dissociation constant (K_D), a measure of binding affinity.

Thermodynamics of Binding (e.g., enthalpy and entropy contributions)

Isothermal Titration Calorimetry (ITC) is a powerful technique for characterizing the thermodynamics of binding. ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding enthalpy (ΔH). From the binding isotherm, the binding affinity (K_A, the inverse of K_D) and the stoichiometry of the interaction (n) can also be determined. The change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS. This information reveals whether the binding is driven by favorable enthalpic contributions (e.g., from hydrogen bonds and van der Waals interactions) or by favorable entropic contributions (e.g., from the hydrophobic effect).

Table 3: Hypothetical Thermodynamic Parameters for the Binding of this compound to a Target

ParameterValue
Affinity (K_D)500 nM
Enthalpy Change (ΔH)-12 kcal/mol
Entropy Change (TΔS)-3 kcal/mol
Gibbs Free Energy Change (ΔG)-9 kcal/mol

This table is for illustrative purposes and does not represent actual experimental data.

Ligand-Induced Conformational Changes in Target Macromolecules

The binding of a ligand can induce conformational changes in the target macromolecule, which can be crucial for its biological function. Techniques such as Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect these changes. CD spectroscopy is sensitive to changes in the secondary structure of a protein upon ligand binding. NMR, particularly through methods like Chemical Shift Perturbation (CSP), can provide residue-level information about the binding site and any allosteric changes occurring elsewhere in the protein.

Mechanistic Insights into Enzyme Inhibition or Receptor Modulation

No published data is available to describe the molecular-level mechanistic insights of this compound.

Future Directions and Interdisciplinary Research Prospects

Development of Novel Synthetic Methodologies for Related Scaffolds

The synthesis of allylated phenols is a well-established area of organic chemistry, often involving the Williamson ether synthesis followed by a Claisen rearrangement. google.comuniversiteitleiden.nl However, the pursuit of more efficient, selective, and environmentally benign synthetic routes is a constant endeavor in chemical research. Future investigations could focus on developing novel catalytic systems for the direct allylation of phenolic compounds. universiteitleiden.nl For instance, transition metal catalysts, such as those based on palladium or ruthenium, have shown promise in the allylation of phenols. universiteitleiden.nl Research could be directed towards designing catalysts that can selectively introduce the allyl group at the ortho position of the phenol (B47542), a crucial step for the synthesis of "2-allyl-4-(1-piperidinylcarbonyl)phenol" and its analogues.

Furthermore, the development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, would enhance the efficiency of producing these scaffolds. orientjchem.org This could involve the in-situ generation of the piperidinylcarbonyl group followed by a catalyzed allylation. Such methodologies would not only be applicable to the target compound but could also be extended to a broader range of substituted phenolic structures, thereby expanding the available chemical space for scientific exploration. nih.gov

Synthetic StrategyPotential AdvantagesKey Research Focus
Novel Catalytic SystemsHigher selectivity, milder reaction conditions, reduced waste.Design of ortho-selective allylation catalysts.
One-Pot ProceduresIncreased efficiency, reduced purification steps.Integration of amidation and allylation reactions.
Flow ChemistryImproved safety, scalability, and process control.Development of continuous flow processes for synthesis. organic-chemistry.org

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry offers powerful tools to gain a deeper understanding of reaction mechanisms and molecular properties. mdpi.com For "this compound," computational modeling can be employed to elucidate the intricacies of its synthesis and conformational behavior. nih.gov Density Functional Theory (DFT) calculations, for example, can be used to study the transition states of the Claisen rearrangement, providing insights into the reaction's energetics and the factors governing its regioselectivity. researchgate.net

Moreover, molecular dynamics (MD) simulations can be utilized to explore the conformational landscape of the molecule. jchemlett.comnih.gov Understanding the preferred three-dimensional structures and the rotational barriers of the piperidinylcarbonyl and allyl groups is crucial for comprehending its interactions with other molecules. These computational studies can guide synthetic efforts by predicting the feasibility of certain reactions and the stability of the resulting products. nih.gov

Computational MethodApplication to the Target CompoundExpected Insights
Density Functional Theory (DFT)Mechanistic study of the Claisen rearrangement.Energetics, transition state geometries, and regioselectivity. researchgate.net
Molecular Dynamics (MD)Exploration of conformational space.Preferred conformations, rotational barriers, and flexibility. jchemlett.com
Quantitative Structure-Activity Relationship (QSAR)If used in broader studies, predicting properties.Correlation of structural features with potential activities. jchemlett.com

Exploration of Molecular Interaction Networks

The phenolic hydroxyl group and the amide functionality in "this compound" are capable of forming hydrogen bonds, while the aromatic ring and the allyl group can participate in hydrophobic and van der Waals interactions. nih.govfrontiersin.org These non-covalent interactions are fundamental to molecular recognition and self-assembly processes. Future research could investigate how this compound interacts with proteins and other biological macromolecules.

Network pharmacology approaches, which analyze the complex interactions between molecules and biological systems, could be employed to predict potential interaction partners. nih.govvu.nl By studying the molecular interaction networks of this compound, researchers can gain insights into its behavior in complex environments. Techniques such as affinity chromatography or mass spectrometry-based proteomics could be used to experimentally identify proteins that bind to "this compound," providing a map of its molecular interaction network. researchgate.net

Contribution to Fundamental Organic Chemistry Principles

The study of "this compound" can contribute to a deeper understanding of fundamental principles in organic chemistry. The Claisen rearrangement, a classic pericyclic reaction, can be investigated in the context of the electronic and steric effects imposed by the piperidinylcarbonyl substituent. This could lead to a more refined understanding of the factors that control the regioselectivity and stereoselectivity of this important transformation.

Furthermore, the presence of multiple reactive sites—the phenolic hydroxyl, the allyl double bond, and the aromatic ring—makes this compound an interesting substrate for studying various chemical transformations. For example, the allyl group can undergo a variety of addition and oxidation reactions, while the phenol ring can be subjected to electrophilic substitution. nih.gov Investigating the chemoselectivity of these reactions can provide valuable data for developing new synthetic strategies and understanding reaction mechanisms.

Potential as a Molecular Probe for Biological Systems (without implying therapeutic use)

Molecular probes are essential tools for studying biological processes at the molecular level. The structural features of "this compound" suggest its potential as a scaffold for the development of such probes. The phenolic group, for instance, can be a key feature for targeting certain enzymes or receptors.

By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the molecule, it could be used to visualize and track its interactions within a cell or to isolate its binding partners. For example, a fluorescently labeled version of the compound could be used in microscopy studies to determine its subcellular localization. It is important to note that this exploration is purely from a chemical biology perspective, focusing on the development of tools for basic research rather than any therapeutic application. The design of such probes would require careful consideration of how modifications might affect the compound's intrinsic properties and interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-allyl-4-(1-piperidinylcarbonyl)phenol, and how can purity be validated post-synthesis?

  • Methodological Answer : The compound can be synthesized via Claisen rearrangement of allyl ether precursors or through coupling reactions involving piperidine carbonyl derivatives. Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Purity validation requires a combination of HPLC (C18 column, acetonitrile/water mobile phase) and spectroscopic techniques (¹H/¹³C NMR, FT-IR). For example, FT-IR can confirm carbonyl (C=O) stretching at ~1680 cm⁻¹ and phenolic O-H absorption at ~3300 cm⁻¹ .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing structural features of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the allyl group (δ 5.0–6.0 ppm for vinyl protons) and piperidinyl moiety (δ 1.4–2.8 ppm for piperidine protons). High-resolution mass spectrometry (HRMS) provides molecular ion validation. UV-Vis spectroscopy can assess electronic transitions in the phenolic ring (λmax ~270 nm). Chromatographic purity should be verified using reverse-phase HPLC with diode-array detection to monitor for byproducts .

Q. How can researchers address solubility challenges during in vitro assays?

  • Methodological Answer : Solubility in aqueous buffers can be improved using co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes. Surface adsorption studies (e.g., quartz crystal microbalance) may inform formulation stability, as phenolic compounds often interact with polar surfaces. Pre-formulation studies should include dynamic light scattering (DLS) to assess aggregation in biological media .

Advanced Research Questions

Q. How can density functional theory (DFT) and natural bond orbital (NBO) analysis elucidate electronic properties and reactivity?

  • Methodological Answer : DFT calculations (B3LYP/6-311++G(d,p) basis set) can optimize the molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gap) to explain charge transfer interactions. NBO analysis quantifies hyperconjugative effects, such as electron delocalization from the piperidinyl carbonyl to the phenolic ring. These methods are critical for rationalizing nonlinear optical (NLO) properties or antioxidant activity .

Q. What experimental and computational strategies resolve contradictions in reported bioactivity data?

  • Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition IC₅₀ values) may arise from assay conditions (pH, temperature) or impurity profiles. Researchers should replicate studies under standardized OECD guidelines and use molecular docking (AutoDock Vina) to validate target binding modes. Meta-analyses of existing datasets, guided by peer-review frameworks like the EPA’s Toxicological Review process, can identify confounding variables .

Q. How can molecular docking and dynamics simulations predict interactions with biological targets?

  • Methodological Answer : Dock the compound into protein active sites (e.g., kinases, GPCRs) using flexible ligand/rigid receptor models. Molecular dynamics (MD) simulations (AMBER or GROMACS) over 100 ns trajectories assess binding stability and key residues (e.g., hydrogen bonds with piperidinyl carbonyl). Compare results with experimental mutagenesis data to refine binding hypotheses .

Q. What thermochemical analyses are essential for stability profiling in drug formulation?

  • Methodological Answer : Differential scanning calorimetry (DSC) determines melting points and polymorphic transitions. Thermogravimetric analysis (TGA) quantifies decomposition thresholds (>200°C for aromatic carbonyls). Computational studies (Gaussian09) can predict enthalpy of formation (ΔHf) and Gibbs free energy (ΔG) for degradation pathways .

Q. How do substituent modifications (e.g., allyl vs. propenyl groups) impact nonlinear optical (NLO) properties?

  • Methodological Answer : Synthesize analogs with varying substituents and measure hyperpolarizability (β) via electric-field-induced second harmonic generation (EFISH). Compare with DFT-calculated dipole moments and polarizabilities. For example, allyl groups enhance conjugation compared to propenyl, increasing β values by ~15% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.